3-(6-(Bromomethyl)pyridin-2-yl)oxetan-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(6-(Bromomethyl)pyridin-2-yl)oxetan-3-ol is a chemical compound with the molecular formula C9H10BrNO2 and a molecular weight of 244.09 g/mol . This compound features a pyridine ring substituted with a bromomethyl group and an oxetane ring, making it a versatile building block in organic synthesis and medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-(Bromomethyl)pyridin-2-yl)oxetan-3-ol typically involves the bromination of a pyridine derivative followed by the formation of the oxetane ring. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions . The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to ensure selective bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Analyse Chemischer Reaktionen
Types of Reactions
3-(6-(Bromomethyl)pyridin-2-yl)oxetan-3-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, under basic conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxetane derivatives with different functional groups.
Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of methyl-substituted pyridine derivatives.
Common Reagents and Conditions
Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
The major products formed from these reactions include various substituted pyridine and oxetane derivatives, which can be further utilized in organic synthesis and drug development .
Wissenschaftliche Forschungsanwendungen
3-(6-(Bromomethyl)pyridin-2-yl)oxetan-3-ol has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-(6-(Bromomethyl)pyridin-2-yl)oxetan-3-ol involves its interaction with specific molecular targets and pathways. The bromomethyl group can act as an electrophile, facilitating nucleophilic substitution reactions with biological molecules. This interaction can lead to the formation of covalent bonds with target proteins or enzymes, thereby modulating their activity and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
3-(6-(Bromomethyl)pyridin-2-yl)oxetan-3-ol is unique due to its combination of a bromomethyl group and an oxetane ring, which imparts distinct reactivity and selectivity in chemical reactions. This uniqueness makes it a valuable compound in the synthesis of diverse organic molecules and pharmaceuticals .
Eigenschaften
Molekularformel |
C9H10BrNO2 |
---|---|
Molekulargewicht |
244.08 g/mol |
IUPAC-Name |
3-[6-(bromomethyl)pyridin-2-yl]oxetan-3-ol |
InChI |
InChI=1S/C9H10BrNO2/c10-4-7-2-1-3-8(11-7)9(12)5-13-6-9/h1-3,12H,4-6H2 |
InChI-Schlüssel |
SKXMNFYBVINCPS-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CO1)(C2=CC=CC(=N2)CBr)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.